molecular formula C16H15ClN2O3 B245955 N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide

Cat. No. B245955
M. Wt: 318.75 g/mol
InChI Key: JULKFFBMLYLNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide, also known as CE-104, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and is a potent and selective antagonist of the dopamine D3 receptor.

Mechanism of Action

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide acts as a selective antagonist of the dopamine D3 receptor. This means that it blocks the activity of this receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of the dopamine D3 receptor, N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide can modulate the release of dopamine and potentially have therapeutic effects.
Biochemical and physiological effects:
N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be beneficial in the treatment of drug addiction. It has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, like any chemical compound, N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide has limitations. It may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide. One area of interest is the potential use of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide for this indication. Another area of interest is the use of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide in the treatment of Parkinson's disease. Studies are needed to determine the safety and efficacy of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide in human patients with this condition. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide on other receptors, which could have implications for its use in scientific research.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzamide to produce the desired product.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of drug addiction, as dopamine D3 receptors are known to play a role in drug-seeking behavior. N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide has also been investigated for its potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of movement.

properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-14-8-7-10(9-12(14)17)16(21)19-13-6-4-3-5-11(13)15(18)20/h3-9H,2H2,1H3,(H2,18,20)(H,19,21)

InChI Key

JULKFFBMLYLNJO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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